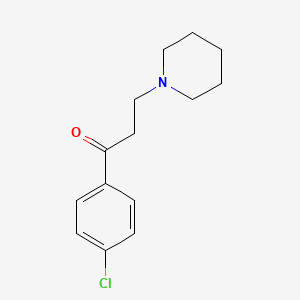
1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a chlorophenyl group attached to a propanone backbone, with a piperidine ring substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts such as aluminum chloride may be used to enhance the efficiency of the Friedel-Crafts acylation step.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and chlorophenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-(piperidin-1-YL)ethanone: Similar structure but with a shorter carbon chain.
1-(4-Chlorophenyl)-3-(morpholin-4-YL)propan-1-one: Contains a morpholine ring instead of a piperidine ring.
Uniqueness: 1-(4-Chlorophenyl)-3-(piperidin-1-YL)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C14H18ClNO |
|---|---|
Poids moléculaire |
251.75 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H18ClNO/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16/h4-7H,1-3,8-11H2 |
Clé InChI |
XTKSQGRNAYNEOE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



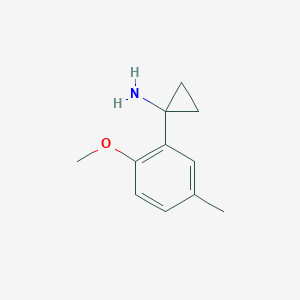
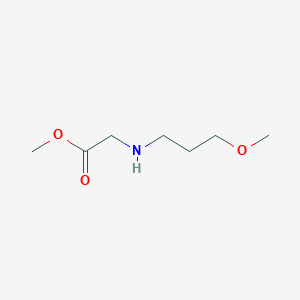
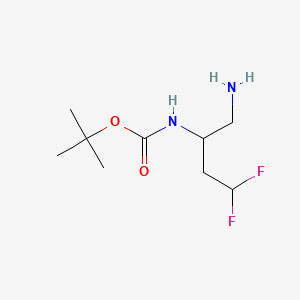
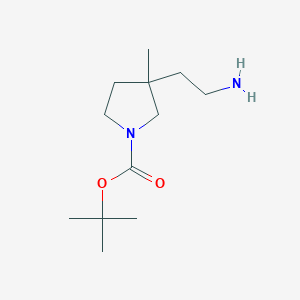
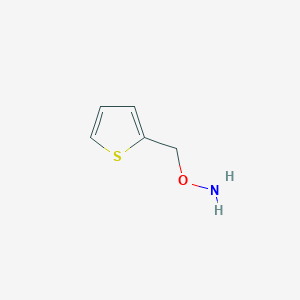

![(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15323548.png)
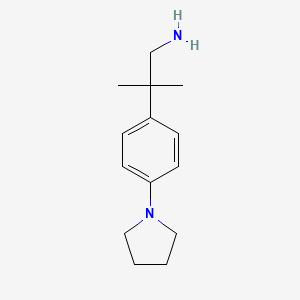
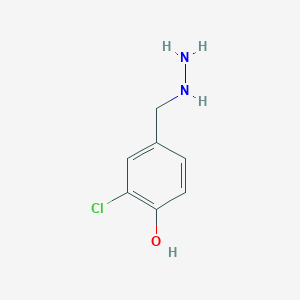
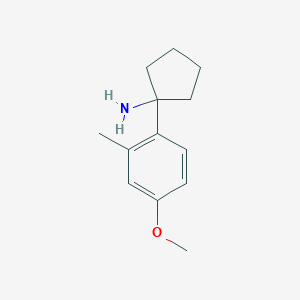

![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)

